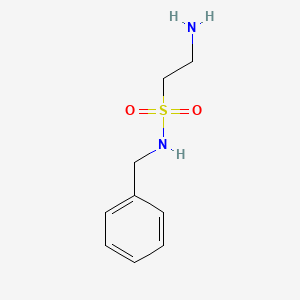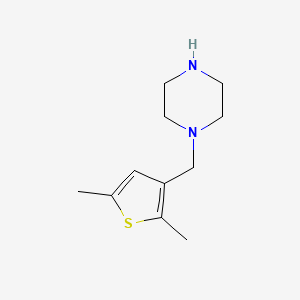
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is a compound that features a piperazine ring substituted with a 2,5-dimethylthiophen-3-ylmethyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine typically involves the reaction of 2,5-dimethylthiophene with piperazine under specific conditions. One common method includes the nucleophilic substitution reaction where the thiophene derivative is reacted with piperazine in the presence of a suitable base . The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
For industrial production, the process is scaled up using similar synthetic routes but with optimizations for yield and purity. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Applications De Recherche Scientifique
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,5-Dimethylthiophen-3-yl)piperazine
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-(2,5-Dimethylthiophen-3-yl)-N-[(3-ethyltriazol-4-yl)methyl]ethanamine .
Uniqueness
1-((2,5-Dimethylthiophen-3-yl)methyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylthiophen-3-ylmethyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C11H18N2S |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
1-[(2,5-dimethylthiophen-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H18N2S/c1-9-7-11(10(2)14-9)8-13-5-3-12-4-6-13/h7,12H,3-6,8H2,1-2H3 |
Clé InChI |
QNHSKJKWCOMWME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


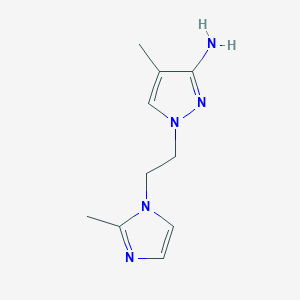

![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
![Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)
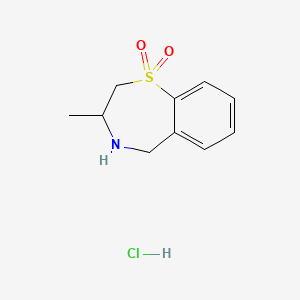

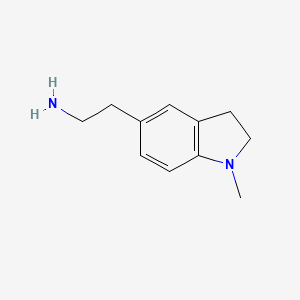

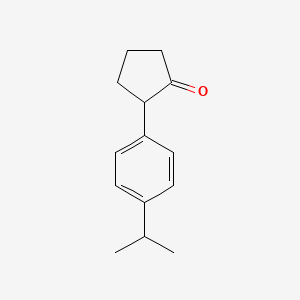
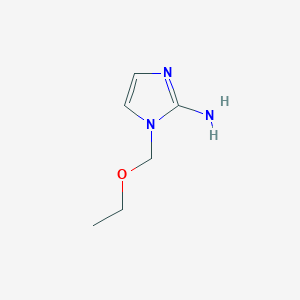
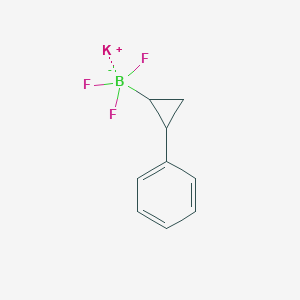
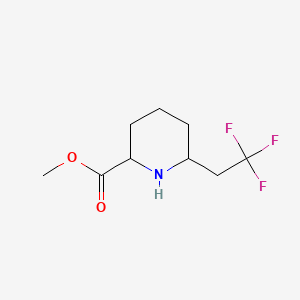
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)
